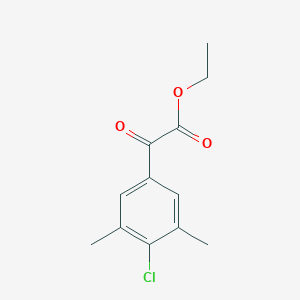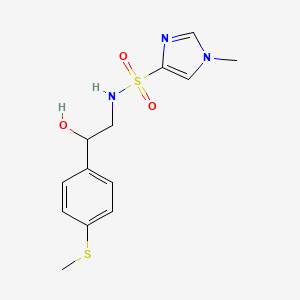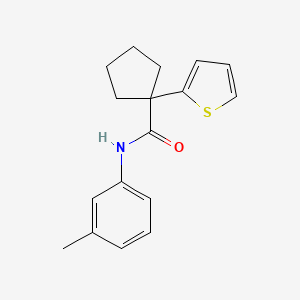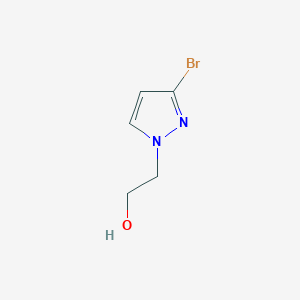
N-(4-acetamido-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetamido-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C23H19N5O4S2 and its molecular weight is 493.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Approaches and Chemical Reactions
Several studies explore the synthesis of complex naphthalene derivatives and their reactions under various conditions. For example, research by Aleksandrov and El’chaninov (2017) involved synthesizing N-(1-Naphthyl)furan-2-carboxamide and its subsequent reactions to produce derivatives with potential for further chemical and biological applications (Aleksandrov & El’chaninov, 2017). Such synthetic pathways are crucial for developing new compounds with tailored properties for specific applications.
Anticancer Potential
Compounds containing naphthalene structures have been evaluated for their anticancer activities. Salahuddin et al. (2014) synthesized derivatives involving naphthalene and evaluated them for in vitro anticancer activities, identifying some compounds with significant activity against breast cancer cell lines (Salahuddin et al., 2014). This research highlights the potential of naphthalene derivatives in developing new anticancer agents.
Photocleaving Activities and DNA Interactions
Li, Yang, and Qian (2005) designed and synthesized thio-heterocyclic fused naphthalene carboxamides, evaluating them as antitumor and DNA photocleaving agents. Their study found differences in DNA intercalation and photocleaving efficiency based on the structural variations of the compounds, underscoring the importance of chemical structure in determining biological activity (Li, Yang, & Qian, 2005).
Structural and Electronic Properties
Research on core-substituted naphthalene diimides by Thalacker, Röger, and Würthner (2006) explored the synthesis, optical, and redox properties of these compounds. Their work provides insights into how structural modifications can significantly alter the electronic and optical characteristics of naphthalene derivatives, which is vital for applications in materials science and organic electronics (Thalacker, Röger, & Würthner, 2006).
Propriétés
Numéro CAS |
872608-89-4 |
|---|---|
Formule moléculaire |
C23H19N5O4S2 |
Poids moléculaire |
493.56 |
Nom IUPAC |
N-[4-acetamido-2-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C23H19N5O4S2/c1-13(29)24-20-19(26-21(31)17-10-5-11-33-17)22(32)28-23(27-20)34-12-18(30)25-16-9-4-7-14-6-2-3-8-15(14)16/h2-11H,12H2,1H3,(H,25,30)(H,26,31)(H2,24,27,28,29,32) |
Clé InChI |
CLIUPYMJTXPVTE-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C(=O)NC(=N1)SCC(=O)NC2=CC=CC3=CC=CC=C32)NC(=O)C4=CC=CS4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



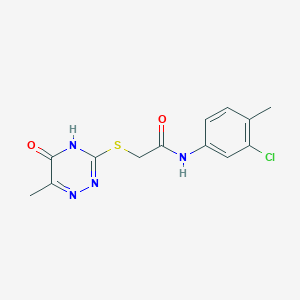
![5-(4-Chlorophenyl)-3-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)thio)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2813691.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-{2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide](/img/structure/B2813693.png)
![1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol](/img/structure/B2813694.png)
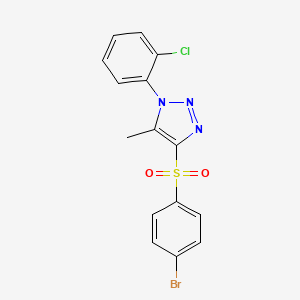
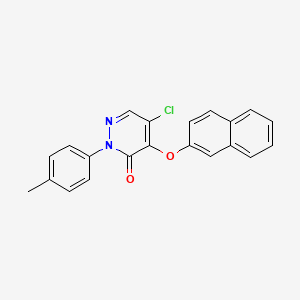
![5-(2-(4-chlorophenyl)-2-oxoethyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2813700.png)
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2813701.png)
![methyl (4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)carbamate](/img/structure/B2813704.png)
